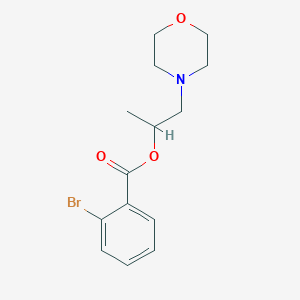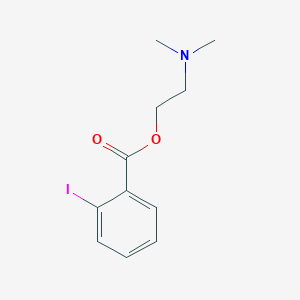
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones that stimulate insulin secretion. This results in increased insulin secretion and lower blood sugar levels. In addition to its medical use, DPP-4 inhibitors have also been studied for their potential applications in scientific research.
Mecanismo De Acción
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors work by inhibiting the enzyme 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and lower blood sugar levels. By inhibiting 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors increase the levels of these hormones, resulting in increased insulin secretion and lower blood sugar levels.
Biochemical and Physiological Effects:
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their effects on insulin secretion and blood sugar levels, they have also been shown to improve beta cell function, reduce inflammation, and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors in lab experiments is their specificity for 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine. This allows researchers to selectively inhibit 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine without affecting other enzymes or pathways. However, one limitation is that 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors. One area of interest is in the development of more selective and potent inhibitors. Another area of research is in the study of the long-term effects of 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors on beta cell function and glucose metabolism. Additionally, 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors may have potential applications in the treatment of other diseases such as cardiovascular disease and Alzheimer's disease.
Métodos De Síntesis
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of a piperazine compound with a substituted phenylpropanoic acid. The resulting compound is then purified and tested for its 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitory activity.
Aplicaciones Científicas De Investigación
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors have been studied for their potential applications in a variety of scientific research areas. One area of interest is in the study of incretin hormones and their role in glucose homeostasis. 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be used to study the effects of these hormones on insulin secretion and glucose metabolism.
Another area of research is in the study of the mechanisms underlying type 2 diabetes. 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be used to investigate the role of 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine in the development of insulin resistance and beta cell dysfunction.
Propiedades
Fórmula molecular |
C20H24N2O |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22/h3-12H,13-16H2,1-2H3 |
Clave InChI |
CVARLGHKNPUMND-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)

![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)




